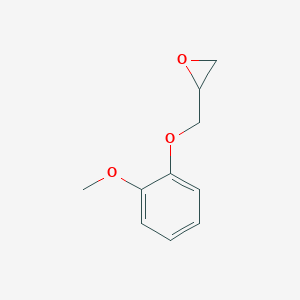

1-(2-Methoxyphenoxy)-2,3-epoxypropane

Overview

Description

Catechin-(+,-) hydrate is a type of flavonoid, specifically a flavan-3-ol, which is a secondary metabolite found in various plants. It is commonly present in tea leaves, fruits, and certain types of wine. Catechins are known for their strong antioxidant properties and have been studied for their potential health benefits, including anti-inflammatory, anti-cancer, and cardiovascular protective effects .

Mechanism of Action

Target of Action

1-(2-Methoxyphenoxy)-2,3-epoxypropane, also known as Guaiacol Glycidyl Ether, is a compound that has been identified as an impurity in the pharmaceutical preparation of guaifenesin

Mode of Action

It is known that the compound is involved in the acidolysis of lignin, a complex organic polymer . In this process, the compound undergoes a reaction with acids such as HBr, HCl, or H2SO4 .

Biochemical Pathways

The compound plays a role in the degradation of lignin, a complex organic polymer found in the cell walls of plants . It is involved in the acidolysis of lignin, a process that results in the cleavage of the β-O-4 bond in lignin . This process is part of the larger biochemical pathway of lignin degradation, which is crucial for the recycling of plant material in the environment.

Pharmacokinetics

Methocarbamol, a compound with a similar structure, has been studied . In healthy volunteers, the plasma clearance of methocarbamol ranges between 0.20 and 0.80 L/h/kg, the mean plasma elimination half-life ranges between 1 and 2 hours, and the plasma protein binding ranges between 46% and 50% . Methocarbamol is metabolized via dealkylation and hydroxylation . Essentially all methocarbamol metabolites are eliminated in the urine .

Result of Action

The primary result of the action of Guaiacol Glycidyl Ether is the cleavage of the β-O-4 bond in lignin during the process of acidolysis . This results in the depolymerization of lignin, breaking it down into smaller, more manageable compounds .

Action Environment

The action of Guaiacol Glycidyl Ether is influenced by environmental factors such as pH and temperature . The compound is used in aqueous solutions at specific concentrations and temperatures for the acidolysis of lignin . The presence of specific acids, such as HBr, HCl, or H2SO4, is also necessary for the compound’s action .

Biochemical Analysis

Biochemical Properties

It’s structurally related to guaifenesin , a mucoactive drug known to loosen mucus in the airways, making coughs more productive . The enzymes, proteins, and other biomolecules that 1-(2-Methoxyphenoxy)-2,3-epoxypropane interacts with are yet to be identified.

Cellular Effects

Guaifenesin, a structurally related compound, has been shown to have effects on human airway epithelial cells .

Molecular Mechanism

Studies on related compounds suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Catechin-(+,-) hydrate can be synthesized through various methods. One common approach involves the extraction of catechins from natural sources such as green tea leaves using solvents like water or ethanol at elevated temperatures. The extract is then purified using techniques like chromatography .

Industrial Production Methods: In industrial settings, catechin-(+,-) hydrate is often produced by extracting catechins from plant materials using hot water or organic solvents. The extract is then concentrated and purified to obtain catechin hydrate. Advanced techniques like nanoemulsion formulation are also employed to enhance the bioavailability and stability of catechins .

Chemical Reactions Analysis

Types of Reactions: Catechin-(+,-) hydrate undergoes various chemical reactions, including:

Oxidation: Catechins can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert catechins into their corresponding dihydro derivatives.

Substitution: Catechins can undergo substitution reactions, particularly involving the hydroxyl groups on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of catechins, as well as substituted catechin derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

1-(2-Methoxyphenoxy)-2,3-epoxypropane is predominantly used as an intermediate in the synthesis of ranolazine, a drug indicated for the treatment of chronic angina. Ranolazine functions by inhibiting late sodium currents in cardiac myocytes, thereby improving myocardial efficiency and reducing anginal symptoms .

2. Synthesis of β-Adrenoblockers

The compound is essential in synthesizing β-adrenoblockers due to its structural properties that allow for modifications leading to active pharmaceutical ingredients (APIs). The synthesis process typically involves the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a base and phase transfer catalysts .

Case Studies

Case Study 1: Synthesis Efficiency

A study published in Organic Process Research & Development highlighted an efficient synthesis route for this compound, achieving a yield of over 94% with high purity (>98%) using optimized reaction conditions . This method demonstrated significant improvements over traditional methods by minimizing impurities.

Case Study 2: Pharmacological Impact

Research indicated that ranolazine synthesized from this compound effectively reduces angina episodes in patients by modulating cardiac ion channels. This underscores the compound's importance not just as a synthetic intermediate but also as a contributor to improved cardiovascular health.

Comparison with Similar Compounds

Catechin-(+,-) hydrate is part of a larger family of catechins, which includes:

- Epigallocatechin gallate (EGCG)

- Epicatechin (EC)

- Epicatechin gallate (ECG)

- Epigallocatechin (EGC)

Uniqueness: Catechin-(+,-) hydrate is unique due to its specific stereochemistry and hydration state, which can influence its bioavailability and biological activity. Compared to other catechins, it may exhibit different degrees of antioxidant and anti-inflammatory effects .

Biological Activity

Chemical Structure and Properties

The chemical structure of 1-(2-Methoxyphenoxy)-2,3-epoxypropane features a methoxy-substituted phenyl group linked to an epoxypropane moiety. This configuration may impart unique reactivity and interaction profiles with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 180.20 g/mol |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Despite the lack of extensive direct studies on the biological activity of this compound, related compounds and structural analogs have been investigated for various biological effects. The presence of the methoxy group and the phenolic structure suggest potential antioxidant and antimicrobial properties.

Antioxidant Activity

Compounds with similar phenolic structures have demonstrated significant antioxidant activity. The methoxy group in this compound may enhance this property by stabilizing free radicals through electron donation.

Antimicrobial Properties

Phenolic compounds are often explored for their antimicrobial properties. Research into related compounds indicates that modifications in the phenolic structure can lead to enhanced activity against various pathogens.

Study on Phenolic Compounds

A study examining the biological activities of various phenolic compounds found that those with methoxy substitutions exhibited increased radical scavenging abilities compared to their non-methoxylated counterparts. This suggests that this compound could similarly exhibit enhanced antioxidant activity due to its methoxy group.

Investigation of Structural Analogues

Research on structurally similar compounds has shown that epoxy groups can play a crucial role in biological interactions. For instance, epoxy derivatives have been studied for their ability to modify proteins and nucleic acids, leading to potential therapeutic applications .

While specific mechanisms for this compound are not well-documented, it is hypothesized that its biological activity may involve:

- Radical Scavenging : The ability to neutralize free radicals.

- Enzyme Inhibition : Potential inhibition of enzymes involved in oxidative stress pathways.

- Interaction with Membranes : Possible disruption or modification of cellular membranes due to its lipophilic nature.

| Mechanism | Description |

|---|---|

| Radical Scavenging | Neutralizes free radicals, reducing oxidative stress |

| Enzyme Inhibition | May inhibit key enzymes involved in metabolic pathways |

| Membrane Interaction | Potentially alters membrane integrity or function |

Properties

IUPAC Name |

2-[(2-methoxyphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNVSQLNEALZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292484 | |

| Record name | 2-[(2-Methoxyphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2210-74-4 | |

| Record name | 2-[(2-Methoxyphenoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacol glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2210-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2210-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2-Methoxyphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(o-methoxyphenoxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIACOL GLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96AT4ECV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.